molecular formula C20H20N4O3 B10946873 (3E)-3-[4-(1-ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-[4-(1-ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10946873
M. Wt: 364.4 g/mol
InChI Key: CTIQPRCGUYUPAM-UHFFFAOYSA-N
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Description

3-[4-(1-Ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodiazepine ring, and a pyran ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Formation of the Benzodiazepine Ring: The benzodiazepine ring is formed by the cyclization of an o-phenylenediamine derivative with a suitable carbonyl compound.

    Formation of the Pyran Ring: The pyran ring is synthesized through the reaction of a suitable dicarbonyl compound with an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazepine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyran ring.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(1-Ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1-Methyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione
  • 3-[4-(1-Propyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione

Uniqueness

The uniqueness of 3-[4-(1-Ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-yliden]-6-methyl-2H-pyran-2,4(3H)-dione lies in its specific combination of structural features. The presence of the ethyl group on the pyrazole ring, along with the specific arrangement of the benzodiazepine and pyran rings, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-[2-(2-ethylpyrazol-3-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C20H20N4O3/c1-3-24-17(8-9-21-24)15-11-16(19-18(25)10-12(2)27-20(19)26)23-14-7-5-4-6-13(14)22-15/h4-10,15,22,25H,3,11H2,1-2H3

InChI Key

CTIQPRCGUYUPAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(C=C(OC4=O)C)O

Origin of Product

United States

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